molecular formula C13H25N B13260014 2-tert-butyl-N-cyclopropylcyclohexan-1-amine

2-tert-butyl-N-cyclopropylcyclohexan-1-amine

Cat. No.: B13260014
M. Wt: 195.34 g/mol
InChI Key: LPLVWNPRESCKGE-UHFFFAOYSA-N
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Description

2-tert-butyl-N-cyclopropylcyclohexan-1-amine is an organic compound characterized by a cyclohexane ring substituted with a tert-butyl group at the second position and a cyclopropylamine group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with cyclohexanone, which is readily available and serves as a versatile precursor.

    Formation of Cyclohexylamine: Cyclohexanone is first converted to cyclohexylamine through reductive amination using ammonia and a reducing agent such as sodium cyanoborohydride.

    Introduction of the Cyclopropyl Group: The cyclohexylamine is then reacted with cyclopropyl bromide in the presence of a base like potassium carbonate to introduce the cyclopropyl group.

    tert-Butyl Substitution: Finally, the tert-butyl group is introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of 2-tert-butyl-N-cyclopropylcyclohexan-1-amine may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the cyclopropyl ring, potentially opening it to form more stable structures.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenating agents such as bromine or chlorine, along with bases like sodium hydroxide, facilitate substitution reactions.

Major Products

    Oxidation: N-oxides or hydroxylated derivatives.

    Reduction: Open-chain amines or partially reduced cyclohexane derivatives.

    Substitution: Halogenated or alkylated cyclohexane derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-tert-butyl-N-cyclopropylcyclohexan-1-amine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of steric and electronic effects in various reactions.

Biology

In biological research, this compound can serve as a model for studying the interactions of cyclohexane and cyclopropylamine derivatives with biological macromolecules. It may also be investigated for its potential bioactivity.

Medicine

Medicinally, derivatives of this compound could be explored for their pharmacological properties, including potential roles as enzyme inhibitors or receptor modulators.

Industry

In the industrial sector, this compound might be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-tert-butyl-N-cyclopropylcyclohexan-1-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The cyclopropylamine group can engage in hydrogen bonding and electrostatic interactions, while the tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    2-tert-butylcyclohexan-1-amine: Lacks the cyclopropyl group, making it less sterically hindered.

    N-cyclopropylcyclohexan-1-amine: Lacks the tert-butyl group, resulting in different steric and electronic properties.

    2-tert-butyl-N-methylcyclohexan-1-amine: Substitutes the cyclopropyl group with a methyl group, altering its reactivity and interactions.

Uniqueness

2-tert-butyl-N-cyclopropylcyclohexan-1-amine is unique due to the combination of the bulky tert-butyl group and the strained cyclopropyl ring

Properties

Molecular Formula

C13H25N

Molecular Weight

195.34 g/mol

IUPAC Name

2-tert-butyl-N-cyclopropylcyclohexan-1-amine

InChI

InChI=1S/C13H25N/c1-13(2,3)11-6-4-5-7-12(11)14-10-8-9-10/h10-12,14H,4-9H2,1-3H3

InChI Key

LPLVWNPRESCKGE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCCCC1NC2CC2

Origin of Product

United States

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